4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide
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Overview
Description
4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a dimethylamino group and a pyrrolidinone moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine source reacts with a suitable leaving group on the benzamide core.
Coupling of the pyrrolidinone and benzamide moieties: This final step may involve amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide core, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can act as a ligand in biochemical assays, helping to study protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidinone ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide include:
4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
N-(3,5-dimethylphenyl)pyrrolidin-2-one: Shares the pyrrolidinone ring structure and is used in medicinal chemistry.
Benzamide derivatives: Various benzamide compounds are used in pharmaceuticals for their diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14-11-15(2)13-18(12-14)24-10-9-19(21(24)26)22-20(25)16-5-7-17(8-6-16)23(3)4/h5-8,11-13,19H,9-10H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYIKIJIMMLAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC=C(C=C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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